Fenyramidol, (R)-
Description
Historical Perspectives in Chemical and Pharmacological Investigations
The parent compound, Fenyramidol (B1203147) (also referred to as Phenyramidol), was first described in the scientific literature in 1959. google.comgoogle.comgoogle.com These initial investigations established its dual pharmacological activities as both a muscle relaxant and an analgesic. google.comgoogle.com The analgesic activity of the racemic mixture was noted to be comparable to that of codeine. google.comgoogle.com
Later research shifted towards the stereospecific aspects of the molecule. The presence of an asymmetric carbon atom confers optical activity to Fenyramidol, a key feature that prompted investigations into its separate enantiomers. google.comgoogle.com Significant developments in chemical synthesis, specifically asymmetric synthesis utilizing reagents like (R)-styrene oxide, have enabled the isolation of (R)-Fenyramidol with high chiral purity (greater than 99%). google.com
Academic Classification and Theoretical Pharmacological Grouping
(R)-Fenyramidol is classified based on its chemical structure and its pharmacological action. Chemically, it belongs to the aminopyridine derivatives. mdpi.com Its molecular structure consists of a phenyl group and a pyridine (B92270) ring linked by an ethanolamine (B43304) bridge. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (R)-1-phenyl-2-(pyridin-2-ylamino)ethanol. nih.govnih.gov
From a pharmacological standpoint, (R)-Fenyramidol is grouped with centrally acting muscle relaxants and analgesics. ncats.iogenome.jpgenome.jp The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system places Fenyramidol under the code M03BX30, as part of the "Other centrally acting agents" group. fda.govnih.gov Theoretical groupings are based on its mechanism of action, which involves interrupting neuronal communication within the central nervous system to reduce muscle tone and pain perception. Unlike many other central nervous system agents, pharmacological studies of the racemic mixture did not show significant sedation, euphoria, or mental confusion. google.comgoogle.com Research into the specific enantiomers suggests that the analgesic and muscle relaxant activities may be differentially distributed between the (R) and (S) forms. google.comgoogle.com
Data Tables
Table 1: Chemical Identifiers for (R)-Fenyramidol
| Identifier | Value |
|---|---|
| Systematic Name | BENZENEMETHANOL, .ALPHA.-((2-PYRIDINYLAMINO)METHYL)-, (R)- nih.gov |
| CAS Number | 92842-83-6 nih.gov |
| Molecular Formula | C₁₃H₁₄N₂O nih.gov |
| Molecular Weight | 214.26 g/mol nih.gov |
| InChIKey | ZEAJXCPGHPJVNP-LBPRGKRZSA-N nih.gov |
Table 2: Pharmacological Classification of Fenyramidol
| Classification System | Code | Description |
|---|---|---|
| WHO-ATC fda.govnih.gov | M03BX30 | Other centrally acting agents |
| NCI Thesaurus ncats.ionih.gov | C29696 | Muscle Relaxant |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92842-83-6 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m0/s1 |
InChI Key |
ZEAJXCPGHPJVNP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Origin of Product |
United States |
Chirality and Stereochemistry of R Fenyramidol
Identification and Characterization of Stereoisomeric Forms
The two enantiomeric forms of Fenyramidol (B1203147) are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority system. The (R)-enantiomer is also referred to as the dextrorotatory form, while the (S)-enantiomer is the levorotatory form. googleapis.com Although the racemic mixture, containing equal amounts of both enantiomers, has been known since 1959, the isolation and characterization of the individual, optically pure enantiomers have been a more recent development. google.compatsnap.com
The synthesis and characterization of the individual (R) and (S) enantiomers of Fenyramidol have been achieved, allowing for a detailed investigation of their distinct properties. google.comgoogle.com X-ray crystallography has been employed to determine the absolute configuration of the enantiomers, confirming the spatial arrangement of the atoms. google.comgoogle.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further characterization of the molecular structure.
The physical properties of the enantiomers, such as melting point and solubility, can differ, particularly when they are in the form of diastereomeric salts. For instance, the hydrochloride salts of the enantiomers exhibit greater solubility compared to the oxalate (B1200264) salts. patsnap.com
Table 1: Stereoisomeric Forms of Fenyramidol
| Enantiomer | Configuration | Synonym |
| (R)-Fenyramidol | R | Dextro |
| (S)-Fenyramidol | S | Laevo |
This table summarizes the two stereoisomeric forms of Fenyramidol.
Methodologies for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of (R)-Fenyramidol is crucial for studying its specific biological effects. Several analytical techniques are employed to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for resolving the racemic mixture and determining the enantiomeric excess (e.e.) of a sample. patsnap.comgoogle.com
A process for isolating substantially pure (R) and (S) isomers of Fenyramidol with an optical purity of over 99% has been developed. google.comgoogle.com This involves chiral synthesis, a method that produces a single enantiomer, or the resolution of a racemic mixture. google.comgoogleapis.com The specific rotation of a sample, measured using a polarimeter, is another key indicator of enantiomeric purity. patsnap.com For example, a specific rotation of -38.76° (c=1, methanol) has been reported for (S)-Fenyramidol hydrochloride, which has a chiral purity of 99% e.e. patsnap.com
The conversion of the enantiomers into diastereomeric salts, such as oxalate salts, can also facilitate their separation and purification. google.comgoogle.com
Table 2: Analytical Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |
| Polarimetry | Measurement of the rotation of plane-polarized light | Determination of optical rotation and enantiomeric purity |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Determination of absolute configuration |
This table outlines the primary methodologies used to assess the enantiomeric purity of Fenyramidol.
Academic Significance of Chirality in Molecular Interactions and Biological Activity
The chirality of Fenyramidol is of significant academic interest because enantiomers can exhibit different pharmacological and toxicological profiles. nih.govmdpi.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore can interact differently with each enantiomer. nih.govresearchgate.net This stereoselectivity can lead to one enantiomer being more active, having a different type of activity, or being more toxic than the other. mdpi.com
In the case of Fenyramidol, studies have shown that the two enantiomers possess distinct therapeutic effects. The (R)-isomer has been found to exhibit enhanced skeletal muscle relaxant activity, as confirmed by the Rota-rod method. google.comgoogleapis.compatsnap.com Conversely, the (S)-isomer demonstrates enhanced analgesic activity, confirmed by the acetic acid-induced writhing method. google.comgoogleapis.compatsnap.com This differentiation in biological activity underscores the importance of studying the individual enantiomers rather than the racemic mixture. google.comgoogleapis.com
The study of how each enantiomer interacts with its biological targets at a molecular level provides valuable insights into the mechanisms of action. nih.gov The three-dimensional structure of the enantiomer determines how it fits into the binding site of a receptor or enzyme, influencing its efficacy and potency. nih.govnih.gov The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," has become a significant trend in drug development, aiming to provide therapies with improved efficacy and reduced side effects. mdpi.com
Advanced Synthetic Methodologies for R Fenyramidol Enantiomers
Development of Asymmetric Synthesis Approaches
Asymmetric synthesis offers a direct pathway to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture, which inherently has a maximum yield of 50% for the desired enantiomer. wikipedia.org For (R)-Fenyramidol, two primary asymmetric synthesis strategies have been reported: one based on styrene (B11656) oxide and another involving a lithiation step.
Styrene Oxide-Based Asymmetric Synthesis
A novel and efficient asymmetric synthesis for producing the enantiomers of Fenyramidol (B1203147) with high chiral purity utilizes (R)- and (S)-styrene oxides as key starting materials. google.compatsnap.com To obtain (R)-Fenyramidol, the synthesis involves the condensation of the alkali metal salt of 2-aminopyridine (B139424) with (S)-styrene oxide. google.comgoogleapis.com
The process begins with the reaction of 2-aminopyridine with an alkali metal amide, such as lithium amide, in a suitable organic solvent. google.comgoogle.com This reaction is typically carried out at a temperature ranging from 55 to 85°C to form the corresponding alkali metal salt of 2-aminopyridine. googleapis.comgoogle.com The subsequent condensation with (S)-styrene oxide is performed at a temperature between 65 and 90°C. google.comgoogleapis.com The reaction mixture is then heated to approximately 110°C to ensure the completion of the reaction. patsnap.comgoogleapis.com This method is advantageous due to its effective use of starting materials, minimal formation of byproducts, and operation under milder conditions. google.comgoogleapis.com Laboratory-scale studies have demonstrated the capability of this process to isolate (R)-Fenyramidol with a purity greater than 99%. googleapis.comgoogle.com
Table 1: Key Parameters for Styrene Oxide-Based Asymmetric Synthesis of (R)-Fenyramidol
| Step | Reagents | Temperature | Key Outcome |
| Salt Formation | 2-aminopyridine, Alkali metal amide | 55-85°C | Formation of alkali metal salt of 2-aminopyridine |
| Condensation | Alkali metal salt of 2-aminopyridine, (S)-styrene oxide | 65-90°C | Formation of (R)-Fenyramidol precursor |
| Reaction Completion | - | ~110°C | Drives reaction to completion |
| Isolation | - | - | >99% pure (R)-Fenyramidol |
Lithiation-Based Asymmetric Synthesis
An alternative asymmetric approach involves the lithiation of 2-aminopyridine. google.com In this method, 2-aminopyridine is reacted with an alkali amide in an organic solvent at a temperature between 55 and 85°C. google.comgoogle.com The ammonia (B1221849) gas generated during this step is removed under vacuum. This lithiated intermediate is then reacted with the appropriate chiral epoxide to yield the desired enantiomer of Fenyramidol. For the synthesis of substantially pure (R)-Fenyramidol, (S)-styrene oxide is used. google.comgoogleapis.com The reaction between the lithium salt of 2-aminopyridine and (S)-styrene oxide is typically conducted at a temperature ranging from approximately 65 to 110°C. googleapis.com This method also provides a direct route to the enantiomerically enriched product.
Exploration of Chiral Resolution Techniques for Enantiomer Isolation
While asymmetric synthesis builds a chiral molecule from the ground up, chiral resolution separates a pre-existing racemic mixture into its constituent enantiomers. wikipedia.org This is a fundamental technique in producing optically active compounds. wikipedia.orgmdpi.com Common methods for chiral resolution include the formation of diastereomeric salts, which can be separated by crystallization, and chiral chromatography. wikipedia.orgsymeres.comchiralpedia.com
For Fenyramidol, the isolation of its pure (R) and (S) isomers has been a significant objective, as the racemic mixture was the form initially used. google.comgoogle.com The process for isolating substantially pure (R) and (S) isomers of Fenyramidol can achieve an optical purity of over 99%. google.com The formation of diastereomeric salts is a widely practiced method for chiral resolution. wikipedia.org This involves reacting the racemic base (like Fenyramidol) with a chiral acid to form a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgchiralpedia.com Once separated, the desired enantiomer can be recovered from the salt. While specific chiral resolving agents for Fenyramidol are not detailed in the provided context, this classical approach remains a viable, albeit sometimes laborious, strategy. wikipedia.org
Chemical Route Optimization for Enantiopure (R)-Fenyramidol Production
Optimizing the chemical route for producing enantiopure (R)-Fenyramidol is crucial for transitioning from laboratory-scale synthesis to cost-effective, large-scale manufacturing. google.com The asymmetric synthesis based on (R)- and (S)-styrene oxides offers several advantages in this regard, including more efficient use of starting materials, reduced formation of unwanted products, and the use of milder operating conditions with lower energy consumption. google.comgoogleapis.com
Further optimization can be seen in the conversion of the isolated Fenyramidol enantiomers into their pharmaceutically acceptable salts. For instance, the oxalate (B1200264) salts of the Fenyramidol enantiomers have been found to have poor solubility, whereas the hydrochloride salts exhibit excellent solubility. patsnap.com This is a critical consideration for the development of suitable dosage forms. The process for preparing the hydrochloride salt from the oxalate salt has been described, involving dissolution, basification to precipitate the free base, and subsequent treatment with ethanolic hydrochloride to yield the final salt with high purity. google.com For example, (S)-Phenyramidol hydrochloride has been produced with a chiral purity of 99% enantiomeric excess (e.e.) and an HPLC purity greater than 99%. patsnap.com Such optimization steps are vital for ensuring the production of a stable, pure, and effective final product.
Table 2: Purity and Yield Data for Fenyramidol Enantiomer Synthesis
| Compound | Purity | Chiral Purity (e.e.) | Yield |
| (S)-Phenyramidol Hydrochloride | >99% (HPLC) | 99% | 60 g (from 90 g oxalate) |
| (R)-Phenyramidol Free Base | 100% | >99% | - |
| (S)-Phenyramidol Free Base | 99.8% | >99% | - |
| (R)-Phenyramidol Hydrochloride | 99.66% | >99% | - |
Structural Characterization and Advanced Analysis of R Fenyramidol
Spectroscopic Analysis in Stereochemical Determination
Spectroscopic methods are indispensable tools for elucidating the structure and stereochemistry of chiral compounds like (R)-Fenyramidol. These techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. researchgate.netcore.ac.uk In the context of (R)-Fenyramidol, ¹H NMR and ¹³C NMR spectra provide definitive evidence of its molecular structure.
Table 1: ¹H NMR Spectroscopic Data for (R)-Phenyramidol Oxalate (B1200264) in CDCl₃ google.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Proton Assignment |
|---|---|---|---|
| 3.27 | Triplet (t) | 1H | Methylene proton (CH₂) |
| 3.52 | Multiplet (m) | 1H | Methylene proton (CH₂) |
| 4.75 | Doublet of doublets (dd) | 1H | Methine proton (CH) |
| 6.56 | Triplet (t) | 1H | Pyridine (B92270) ring proton |
| 6.95 | Doublet (d) | 1H | Pyridine ring proton |
| 7.37 | Multiplet (m) | 6H | Phenyl ring protons & Pyridine proton |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (R)-Fenyramidol would produce a distinct signal, and the chemical shifts would be indicative of their hybridization and bonding environment (e.g., aromatic vs. aliphatic carbons). Together, these NMR techniques provide an unambiguous confirmation of the compound's structural formula. researchgate.net
Optical activity is a hallmark of chiral molecules, and its measurement is crucial for distinguishing between enantiomers. yale.edu
Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The (R)-enantiomer of Fenyramidol (B1203147) is dextrorotatory, meaning it rotates the plane of polarized light to the right (in a positive direction) when in its free base form. google.comwikipedia.org The specific rotation is a standardized measure of this property.
Table 2: Specific Rotation of (R)-Fenyramidol Forms
| Compound Form | Specific Rotation [α] | Conditions |
|---|---|---|
| (R)-Fenyramidol Free Base | +38.899° | c=1, methanol (B129727) |
Source: google.comgoogle.com
It is important to note that the sign of rotation can change depending on the specific salt form of the compound, as seen with the oxalate salt. google.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.comsmoldyn.org This technique is particularly sensitive to the three-dimensional structure of molecules and is a powerful tool for determining the absolute configuration of chiral centers. nih.gov A CD spectrum provides information about the spatial arrangement of chromophores within the molecule. For (R)-Fenyramidol, the aromatic rings (phenyl and pyridinyl) act as chromophores, and their relative orientation, dictated by the chiral center, would produce a unique CD spectrum, allowing for the unambiguous assignment of the R-configuration. mdpi.com
X-ray Crystallographic Studies of Enantiomeric Forms
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and absolute configuration. nih.govwikipedia.org
Crystallographic analysis performed on the dextrorotatory crystals of Fenyramidol confirmed that this enantiomer possesses the 'rectus' or R-configuration at its chiral center. google.com The study also revealed that both the (R)- and (S)-enantiomers of Fenyramidol exhibit similar morphology, crystallizing in an orthorhombic structure with nearly identical cell dimensions and volumes. google.comgoogle.com This similarity in crystal packing between the two enantiomers is expected for a pair of mirror-image molecules. The precise atomic coordinates obtained from X-ray diffraction provide incontrovertible proof of the absolute stereochemistry of (R)-Fenyramidol. google.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. smithers.com This method serves to verify the empirical and molecular formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula (C₁₃H₁₄N₂O for Fenyramidol). google.comgoogle.com
Close agreement between the found and calculated values confirms the elemental composition and purity of the sample. For different salt forms of (R)-Fenyramidol, the elemental composition will vary due to the addition of the salt-forming molecule (e.g., oxalic acid or hydrochloric acid).
Table 3: Elemental Analysis Data for (R)-Fenyramidol Salts
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| (R)-Fenyramidol Oxalate | Carbon (C) | Not Provided | 59.357 |
| Hydrogen (H) | Not Provided | 5.661 | |
| Nitrogen (N) | Not Provided | 9.327 | |
| (R)-Fenyramidol Hydrochloride | Carbon (C) | Not Provided | 63.04 |
| Hydrogen (H) | Not Provided | 5.66 |
Source: google.com
The experimental results for the oxalate and hydrochloride salts of (R)-Fenyramidol align with their respective expected compositions, thus verifying their chemical formulas. google.com
Theoretical and Computational Studies of R Fenyramidol
Quantum Chemical Calculations for Molecular Conformation and Geometry
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like (R)-Fenyramidol. nih.gov These methods, such as Density Functional Theory (DFT), can predict the most stable arrangement of atoms in space, known as the optimized geometry. mdpi.com For (R)-Fenyramidol, with its molecular formula C13H14N2O and a molecular weight of 214.26 g/mol , these calculations reveal the bond lengths, bond angles, and torsion angles that define its shape. nih.govnih.gov The presence of a single stereocenter dictates its (R) configuration. nih.gov
The inherent flexibility of the molecule, due to several rotatable single bonds, allows it to adopt various conformations. drugdesign.org Quantum chemical methods can map the potential energy surface to identify low-energy conformers that are likely to exist under physiological conditions. The geometry adopted by a molecule when it interacts with its biological target is referred to as its "bioactive conformation." drugdesign.org Understanding the different possible conformations is crucial, as the biological activity is often dependent on a specific three-dimensional arrangement. researchgate.net
Table 1: Computed Properties of Fenyramidol (B1203147)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H14N2O | nih.govnih.gov |
| Molecular Weight | 214.26 g/mol | nih.govnih.gov |
| IUPAC Name | (1R)-1-phenyl-2-(pyridin-2-ylamino)ethanol | nih.gov |
| InChIKey | ZEAJXCPGHPJVNP-LBPRGKRZSA-N | nih.gov |
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule like (R)-Fenyramidol interacts with biological macromolecules, such as receptors. nih.gov These methods are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action at a molecular level. mdpi.comresearchgate.net
Receptor Binding Affinity Predictions
Predicting the binding affinity of a ligand to its receptor is a cornerstone of computational drug design. biorxiv.org For (R)-Fenyramidol, this involves estimating the strength of the interaction with its potential biological targets. Computational methods for predicting binding affinity range from scoring functions used in molecular docking to more rigorous but computationally expensive free energy calculations. rsc.orgnih.gov These predictions are often correlated with experimentally determined values, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), to validate the computational model. mdpi.com The goal is to prioritize compounds that are predicted to bind strongly to the target of interest. mdpi.com
Studies on related compounds have shown that even small structural changes can significantly impact binding affinity. jbclinpharm.org For instance, in the context of cannabinoid receptors, which are potential targets for various therapeutic agents, computational models have been used to screen large libraries of compounds and predict their binding affinities. nih.govnih.gov These approaches can help in identifying novel chemotypes with desired binding characteristics. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netbiorxiv.org This method places a three-dimensional model of the ligand, in this case (R)-Fenyramidol, into the binding site of a target protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. biorxiv.org
Successful docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic-aromatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For example, in studies of ligands binding to the CB1 cannabinoid receptor, docking has been used to understand the critical interactions between the ligand and specific amino acid residues within the receptor's binding pocket. nih.govresearchgate.net These insights are invaluable for understanding the structural basis of ligand recognition and for designing new molecules with improved affinity and selectivity. nih.gov
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.comrsc.org By simulating the motion of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking. nih.gov An MD simulation tracks the trajectory of the complex, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to evaluate structural stability. scielo.org.za
These simulations can reveal the role of solvent molecules, particularly water, in mediating ligand-receptor interactions and can help to refine the understanding of the binding mode. nih.gov For instance, MD simulations have been employed to study the interaction of various ligands with G-protein coupled receptors (GPCRs) like the cannabinoid receptors, elucidating how ligand binding can induce conformational changes in the receptor, which is crucial for its activation or inhibition. nih.govnih.gov The stability of the complex throughout the simulation provides confidence in the predicted binding mode and the identified key interactions. scielo.org.za
Prediction of Pharmacological Activity through Computational Methods
Computational methods are increasingly used to predict the pharmacological activities of chemical compounds. nih.govnih.gov These approaches can range from quantitative structure-activity relationship (QSAR) models to more complex systems pharmacology analyses. mdpi.comnih.gov QSAR models attempt to correlate the chemical structure of a compound with its biological activity, allowing for the prediction of activity for new, untested molecules. mdpi.com
For a compound like (R)-Fenyramidol, these methods could be used to predict its potential therapeutic effects or off-target activities based on its structural features. nih.gov By analyzing large datasets of compounds with known activities, machine learning algorithms can be trained to recognize patterns that associate specific chemical substructures with particular pharmacological effects. medrxiv.orgarxiv.org For example, computational studies have successfully predicted the analgesic and anti-inflammatory properties of compounds structurally related to Fenyramidol. mdpi.comresearchgate.net These predictions can then be used to guide experimental testing and accelerate the drug discovery process. researchgate.net
In Vitro Investigations of R Fenyramidol S Molecular Mechanisms
Mechanistic Studies on Neural Reflex Modulation in Preclinical Models
Fenyramidol (B1203147), as a racemic mixture, is understood to exert its muscle relaxant effects by depressing polysynaptic reflexes in the central nervous system, specifically targeting centers in the brain and spinal cord to alleviate muscle spasms without diminishing muscle strength. evitachem.comscribd.com This central action is believed to be the primary mechanism for its therapeutic effects. scribd.com
However, specific preclinical in vitro studies designed to isolate and characterize the modulatory effects of (R)-Fenyramidol on neural reflexes are not readily found in the reviewed literature. While it is known that centrally acting muscle relaxants can be studied in vitro by observing their effects on spinal cord preparations and neural pathways, such detailed mechanistic work specific to the (R)-enantiomer has not been published. who.intscribd.com Studies on related compounds sometimes involve measuring the suppression of nerve electrical activity or the inhibition of polysynaptic reflexes in isolated spinal cord models, but these have not been specifically reported for (R)-Fenyramidol. scribd.comdrugbank.com
Identification of Specific Molecular Targets and Pathways in Cell-Free Systems
The precise molecular targets for Fenyramidol are not fully elucidated. evitachem.com Cell-free systems, which allow for the study of drug-target interactions without the complexity of a living cell, are powerful tools for identifying such targets. researchgate.netgoogle.com These systems can be used to screen for binding partners and to characterize the effects of a compound on isolated proteins or nucleic acids.
While there is mention of Fenyramidol having anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, specific studies using cell-free systems to confirm and detail the interaction of (R)-Fenyramidol with specific molecular targets are lacking in the available literature. evitachem.comscribd.com Such studies would be crucial to understanding its direct molecular actions.
Enzyme Kinetic Studies and Binding Mechanisms in In Vitro Assays
In vitro assays are fundamental for determining the kinetic parameters of enzyme inhibition and the binding affinity of a compound to its target. oslomet.no These studies can reveal whether an inhibitor is competitive, noncompetitive, or uncompetitive, and provide key values like the inhibition constant (K_i) or the dissociation constant (K_d). oslomet.no
A review of existing literature indicates that Fenyramidol may act as an inhibitor of cyclooxygenase enzymes. scribd.com Furthermore, it has been noted to inhibit the metabolism of other drugs, such as phenytoin, suggesting an interaction with metabolic enzymes like cytochrome P450. However, detailed enzyme kinetic studies and binding assays specifically for (R)-Fenyramidol are not described. A patent for the synthesis of the individual enantiomers notes that the (S)-enantiomer possesses enhanced therapeutic activity, which strongly implies a difference in the biological interactions of the two enantiomers, but it does not provide the specific kinetic or binding data for the (R)-form that would be necessary to populate a detailed analysis. google.com.na
The following table illustrates the type of data that would be generated from such studies, but it is important to note that the values for (R)-Fenyramidol are hypothetical due to the absence of specific data in the reviewed literature.
| Target Enzyme/Receptor | Assay Type | Parameter | Value for (R)-Fenyramidol |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | IC₅₀ | Data Not Available |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀ | Data Not Available |
| Specific CNS Receptor | Radioligand Binding Assay | K_d | Data Not Available |
| Cytochrome P450 Isoform | Enzyme Inhibition Assay | K_i | Data Not Available |
Enzyme Interaction and Metabolic Pathway Research of R Fenyramidol in Vitro/preclinical Focus
Cytochrome P450 (CYP) Enzyme Inhibition Studies (In Vitro)
The assessment of a new chemical entity's potential to inhibit cytochrome P450 (CYP) enzymes is a critical step in preclinical drug development. These studies are essential for predicting potential drug-drug interactions.
Direct and Time-Dependent Inhibition Assays
In vitro assays are conducted to determine if a compound can act as a direct (reversible) or a time-dependent (irreversible) inhibitor of specific CYP isoforms. bioivt.comwuxiapptec.com Direct inhibition occurs when the compound competes with a known substrate for the enzyme's active site. bioivt.com Time-dependent inhibition (TDI) involves the inhibitor, or a metabolite formed from it, binding covalently to the enzyme or forming a tight, slowly dissociating complex, leading to a progressive loss of enzyme activity. sygnaturediscovery.comnih.gov These assays typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the metabolism of a probe substrate. criver.com A decrease in the formation of the substrate's metabolite indicates inhibition.
Half Maximal Inhibitory Concentration (IC50) Determination
When a compound shows inhibitory activity, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. wikipedia.org This quantitative measure helps to classify the inhibitory potency of the compound. wikipedia.org Lower IC50 values indicate a more potent inhibitor. wikipedia.org These values are crucial for assessing the clinical relevance of the potential drug-drug interactions. nih.gov
Reaction Phenotyping for Drug-Metabolizing Enzymes (In Vitro)
Reaction phenotyping studies are performed to identify the specific enzymes responsible for the metabolism of a drug candidate. nih.govnih.gov This information is vital for understanding the drug's clearance pathways and predicting variability in its metabolism due to genetic polymorphisms in drug-metabolizing enzymes. nih.gov
Identification of Involved CYP Isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)
The primary goal of reaction phenotyping is to pinpoint which of the major drug-metabolizing CYP isoforms, such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, are involved in the compound's metabolism. visikol.comlabcorp.com This is typically achieved through two main approaches: using a panel of recombinant human CYP enzymes or employing selective chemical inhibitors in human liver microsomes. nih.govnih.gov
Substrate Identification in Microsomal and Recombinant Systems
In these in vitro systems, the disappearance of the parent compound or the formation of its metabolites is monitored over time. criver.comfrontiersin.org Human liver microsomes provide a comprehensive environment with a full complement of CYP enzymes, while recombinant systems allow for the assessment of individual enzyme contributions. criver.comnih.gov By analyzing the metabolic turnover in the presence of different enzymes or inhibitors, researchers can identify the primary metabolic pathways and the key enzymes involved. nih.gov
Characterization of Metabolic Pathways (In Vitro/Preclinical)
Once the primary metabolizing enzymes are identified, further studies are conducted to characterize the specific metabolic pathways. This involves identifying the chemical structure of the metabolites formed. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the various metabolites produced during in vitro incubations. frontiersin.org Understanding these pathways is crucial for a complete picture of the drug's disposition and for identifying any potentially active or toxic metabolites. nih.gov
Metabolite Identification and Profiling
In preclinical investigations, the primary metabolic pathway identified for Fenyramidol (B1203147) is glucuronidation, which occurs predominantly in the liver. This process involves the conjugation of Fenyramidol with glucuronic acid, resulting in the formation of its principal metabolite, phenyramidol glucuronide. This metabolite is subsequently excreted mainly through the urine. dergipark.org.tr
The biotransformation of Fenyramidol into a more water-soluble glucuronide conjugate is a common detoxification pathway for many pharmaceutical compounds. This conversion facilitates the elimination of the drug from the body. While glucuronidation is established as the main metabolic route, detailed profiling of other potential minor metabolites in preclinical in vitro systems has not been extensively documented in the available literature.
| Parent Compound | Metabolic Process | Primary Metabolite | Primary Route of Excretion |
| (R)-Fenyramidol | Glucuronidation | Phenyramidol glucuronide | Urine |
Enzyme Contribution to Metabolic Clearance
The metabolic clearance of Fenyramidol is primarily attributed to the process of glucuronidation. dergipark.org.tr This Phase II metabolic reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). While it is understood that Fenyramidol undergoes conjugation with glucuronic acid in the liver, specific in vitro studies identifying the particular UGT isoforms responsible for the metabolism of (R)-Fenyramidol are not detailed in the currently available scientific literature. Reaction phenotyping studies, which are designed to pinpoint the specific enzymes involved in a drug's metabolism, would be necessary to fully elucidate the contribution of individual UGT enzymes to the clearance of (R)-Fenyramidol.
Furthermore, the role of Cytochrome P450 (CYP) enzymes, which are central to the Phase I metabolism of a vast number of drugs, in the metabolic clearance of Fenyramidol has not been definitively established through in vitro studies. The available information focuses on glucuronidation as the principal pathway, suggesting that CYP-mediated oxidative metabolism may be a minor or non-existent route for this compound. However, without specific in vitro investigations using human liver microsomes and recombinant CYP enzymes, the potential for any minor contribution from CYP isoforms cannot be completely excluded.
| Enzyme Family | Specific Enzymes | Role in (R)-Fenyramidol Metabolism | Supporting Evidence |
| UDP-glucuronosyltransferases (UGTs) | Specific isoforms not identified | Primary enzymes responsible for metabolic clearance via glucuronidation. | Preclinical data indicates glucuronidation as the main metabolic pathway. dergipark.org.tr |
| Cytochrome P450 (CYP) | Not investigated | Role not established; likely minor or no involvement based on the prominence of glucuronidation. | Lack of in vitro studies investigating CYP-mediated metabolism. |
Structure Activity Relationship Sar and Enantiomeric Pharmacological Differentiation
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. nih.govijnrd.org These models aim to predict the activity of new or untested compounds, thereby streamlining the drug discovery process. sddn.esresearchgate.net
The fundamental goal of QSAR modeling is to create a statistically significant equation that relates molecular descriptors (physicochemical properties or structural features) to a biological response. ijnrd.orgfrontiersin.org This allows for the prediction of a compound's efficacy or other properties before synthesis, saving time and resources. sddn.es The development process involves compiling a dataset of compounds with known activities, calculating relevant molecular descriptors, building a mathematical model through statistical methods, and rigorously validating the model's predictive power. researchgate.netfrontiersin.org
A review of the scientific literature indicates that while the principles of QSAR are well-established for various therapeutic classes, specific, publicly available QSAR models developed explicitly for predicting the dual analgesic and muscle relaxant activities of Fenyramidol (B1203147) and its derivatives are not detailed. The development of such a model would require a series of analogues with measured biological activities to establish a robust correlation.
While specific QSAR equations for Fenyramidol are not documented in the available literature, a qualitative analysis of its structure-activity relationship is possible. The Fenyramidol molecule, 1-phenyl-2-(pyridin-2-ylamino)ethanol, has several key structural components: a phenyl ring, a pyridine (B92270) ring, and an ethanolamine (B43304) bridge containing a hydroxyl group and a chiral carbon. wikipedia.org
The most critical structural feature influencing its differential in vitro effects is the stereochemistry at the chiral center. The spatial arrangement of the hydroxyl group, the phenyl group, and the aminopyridine moiety around this center directly determines the distinct pharmacological outcomes. Patent documents explicitly link the (R)- and (S)-configurations to different primary activities. google.comgoogleapis.com The (R)-enantiomer is predominantly associated with skeletal muscle relaxant effects, whereas the (S)-enantiomer is primarily responsible for analgesic activity. google.comgoogleapis.com This strong correlation between the absolute configuration of a single stereocenter and the resulting biological effect underscores the importance of three-dimensional structure in the molecule's mechanism of action and is a foundational observation for any potential QSAR study. Further research into derivatives where the aminopyridine or phenyl fragments are altered could provide the quantitative data needed for a formal QSAR model. researchgate.netresearchgate.net
Enantioselective Pharmacological Activity Research
The existence of a chiral center in Fenyramidol necessitates separate pharmacological evaluations of its enantiomers, as they can interact differently with chiral biological systems like enzymes and receptors. yorku.cachiralpedia.com Research has confirmed that the (R)- and (S)-isomers of Fenyramidol possess distinct and therapeutically relevant pharmacological profiles. googleapis.com
Studies have successfully isolated the enantiomers of Fenyramidol with high chiral purity (greater than 99%) and evaluated their individual pharmacological activities. google.comgoogleapis.com This research has demonstrated a clear and significant differentiation in their primary therapeutic effects. The substantially pure (R)-isomer of Fenyramidol hydrochloride is reported to exhibit enhanced skeletal muscle relaxant activity, an effect confirmed using the Rota-rod method in experimental models. google.comgoogleapis.com
Conversely, the substantially pure (S)-isomer of Fenyramidol hydrochloride shows enhanced analgesic activity. google.comgoogleapis.com This pain-relieving effect was confirmed through the acetic acid-induced writhing method, a standard animal model for analgesia. google.comgoogleapis.com This division of primary activities between the two enantiomers is a classic example of a chiral switch, where resolving a racemic mixture into its constituent enantiomers can yield compounds with more specific or improved therapeutic actions. nih.gov
Table 1: Differentiated Pharmacological Activity of Fenyramidol Enantiomers
| Enantiomer | Primary Pharmacological Activity | Experimental Confirmation Method |
| (R)-Fenyramidol | Skeletal Muscle Relaxant google.comgoogleapis.com | Rota-rod method google.comgoogleapis.com |
| (S)-Fenyramidol | Analgesic google.comgoogleapis.com | Acetic acid induced writhing google.comgoogleapis.com |
The differentiated biological effects observed between the (R)- and (S)-enantiomers of Fenyramidol are a direct consequence of stereospecific interactions with their biological targets. evitachem.com Biological systems, such as protein receptors and enzymes, are inherently chiral, being composed of L-amino acids. yorku.ca This chirality allows them to distinguish between the enantiomers of a chiral ligand, much like a hand fits into a specific glove. yorku.caslideshare.net
For a ligand to bind effectively to a receptor, a precise three-dimensional arrangement of its functional groups is required to match the complementary binding sites on the receptor. nih.gov The distinct spatial configurations of (R)- and (S)-Fenyramidol mean that they will bind differently to their respective target receptors. evitachem.com The enantiomer that fits optimally (the eutomer) will elicit a potent biological response, while the other enantiomer (the distomer) may bind with lower affinity, interact with a different receptor altogether, or be inactive. chiralpedia.com Although the specific receptors responsible for the distinct muscle relaxant and analgesic effects of the Fenyramidol enantiomers are not fully detailed in the reviewed literature, the clear separation of these primary activities is strong evidence for highly stereospecific ligand-receptor interactions.
Analytical Methodologies for Research on R Fenyramidol
Spectrophotometric Approaches for Quantitative Analysis in Research Matrices
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a viable approach for the quantitative analysis of fenyramidol (B1203147) in research settings, such as in bulk drug analysis and tablet dosage forms. ajpaonline.comgoogle.com These methods are predicated on the principle that the analyte absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law.
For fenyramidol hydrochloride, a specific wavelength of maximum absorbance (λmax) is selected for quantification to ensure sensitivity and minimize interference from other substances. researchgate.net Research has indicated that 240 nm is an optimal wavelength for the detection of phenyramidol (PHE). researchgate.net The selection of this wavelength is often determined by scanning a standard solution of the compound over a range (e.g., 190 to 400 nm) to identify the peak absorbance. researchgate.netresearchgate.net
The development of a spectrophotometric method involves preparing a series of standard solutions of known concentrations and measuring their absorbance. scielo.br A calibration curve is then constructed by plotting absorbance versus concentration. ejgm.co.uk The linearity of this curve, indicated by a high correlation coefficient (R² value close to 1), demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specific range. scielo.brnih.gov For instance, a study on a similar compound showed a linear relationship in the concentration range of 0.122-125.0 μg/mL with an R² value greater than 0.9995. ejgm.co.uk While specific linearity data for (R)-Fenyramidol via spectrophotometry is not detailed in the provided results, the methodology is standard. scielo.brejgm.co.uknih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is particularly valuable in pharmaceutical analysis for its high resolution and sensitivity. researchgate.netopenaccessjournals.com
Reversed-Phase HPLC for Compound Separation and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilized in approximately 75% of all HPLC methods due to its reproducibility and broad applicability. waters.com This technique employs a non-polar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727). waters.comphenomenex.com Compounds are separated based on their hydrophobicity; less hydrophobic compounds elute first, while more hydrophobic compounds are retained longer on the column. phenomenex.com
For the analysis of fenyramidol, a C18 column has been successfully used. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve good separation. One validated method for phenyramidol HCl utilized a mobile phase consisting of a phosphate (B84403) buffer and methanol in a 40:60 (v/v) ratio. researchgate.net The pH of the mobile phase can also be adjusted to optimize the retention time of the analyte. researchgate.net The separation is achieved by pumping the mobile phase through the column at a constant flow rate, for example, 1.0 mL/min. researchgate.net Detection is typically performed using a UV detector set at a specific wavelength, such as 240 nm for fenyramidol, which provides good sensitivity for the compound and any potential impurities. researchgate.net
Method Validation Parameters (e.g., LOD, LOQ, Linearity, Precision, Accuracy)
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. youtube.com The validation process for an HPLC method for (R)-Fenyramidol would adhere to guidelines from the International Conference on Harmonization (ICH) and would evaluate several key parameters. researchgate.netscielo.br
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the analyte's concentration within a given range. youtube.com For a phenyramidol HPLC method, linearity was established over a concentration range of 80-480 ppm. researchgate.net The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 1. youtube.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.com These values are often determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being generally accepted. youtube.com For a validated phenyramidol HCl HPLC method, the LOD and LOQ were found to be 3.0 ppm and 8.0 ppm, respectively. researchgate.netresearchgate.net
Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. uninet.edu It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), which assesses the method's performance on different days, with different analysts, and on different equipment. researchgate.net A reported precision for a phenyramidol method was 0.03% RSD. researchgate.netresearchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. uninet.edu It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. researchgate.net For phenyramidol, recovery values have been reported to range from 97.4% to 99.5%. researchgate.netresearchgate.net
Table 1: HPLC Method Validation Parameters for Phenyramidol HCl
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 80 - 480 ppm | researchgate.net |
| Limit of Detection (LOD) | 3.0 ppm | researchgate.netresearchgate.net |
| Limit of Quantitation (LOQ) | 8.0 ppm | researchgate.netresearchgate.net |
| Precision (%RSD) | 0.03% | researchgate.netresearchgate.net |
| Accuracy (Recovery) | 97.4% - 99.5% | researchgate.netresearchgate.net |
Stability-Indicating Methods for Degradation Pathway Studies (e.g., Stress Testing)
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect decreases in the amount of the active pharmaceutical ingredient (API) due to degradation. openaccessjournals.com It must also be able to separate and quantify the degradation products. chemmethod.com The development of such methods typically involves forced degradation studies, also known as stress testing. openaccessjournals.com
In these studies, the drug substance is subjected to a variety of harsh conditions to accelerate its degradation. journaljpri.com These conditions commonly include:
Acidic and Basic Hydrolysis: The drug is exposed to strong acids (e.g., 1 N HCl) and bases (e.g., 1 N NaOH). researchgate.net
Oxidative Conditions: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 1% H₂O₂). researchgate.net
Thermal Stress: The drug is exposed to high temperatures (e.g., 80°C). researchgate.net
Photolytic Stress: The drug is exposed to light, often in a photostability chamber. researchgate.net
Humidity: The drug is exposed to high humidity levels (e.g., 75% RH). researchgate.net
Following exposure to these stress conditions, the samples are analyzed using the developed HPLC method. researchgate.net The goal is to demonstrate that the method can effectively separate the intact drug from any degradation products that are formed. chemmethod.com A photodiode array (PDA) detector is often used in conjunction with HPLC during these studies as it can provide spectral information about the peaks, helping to assess peak purity and confirm that the analyte peak is free from co-eluting degradants. researchgate.net For phenyramidol, stress testing has been performed under acidic, basic, oxidative, thermal, and humidity conditions to establish the stability-indicating nature of an RP-HPLC method. researchgate.netresearchgate.net The results showed that the method was specific and could be used for the qualitative and quantitative analysis of phenyramidol and its degradation products under various stress conditions. researchgate.net
Q & A
Q. What are the validated synthetic routes for (R)-Fenyramidol, and how can enantiomeric purity be ensured?
Methodological Answer:
- (R)-Fenyramidol synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Use of chiral HPLC or enzymatic resolution to separate enantiomers .
- Characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and polarimetry to confirm enantiopurity. Report specific rotation values (e.g., = +X°) and chromatographic retention times .
- Validate purity using USP/NF reference standards for comparative analysis .
Q. What analytical methods are recommended for quantifying (R)-Fenyramidol in biological matrices?
Methodological Answer:
- Employ LC-MS/MS with a chiral stationary phase (e.g., Chiralpak® AD-H column) for specificity.
- Validate methods per ICH guidelines:
Q. How do pharmacological studies design dose-response experiments for (R)-Fenyramidol?
Methodological Answer:
- Use in vitro assays (e.g., enzyme inhibition) with IC₅₀ calculations via nonlinear regression (GraphPad Prism®).
- In vivo models: Apply OECD 423 guidelines for acute toxicity, monitoring endpoints like LD₅₀ and behavioral changes .
- Report concentrations in molarity (µM/mM) and justify dose ranges based on prior pharmacokinetic data .
Advanced Research Questions
Q. How do contradictions arise in reported metabolic pathways of (R)-Fenyramidol, and how can they be resolved?
Methodological Answer:
- Contradictions may stem from interspecies variability (e.g., human vs. rodent CYP450 isoforms). Address by:
Q. What experimental strategies distinguish (R)-Fenyramidol’s enantiomer-specific effects from its racemic form?
Methodological Answer:
Q. How can researchers resolve discrepancies in (R)-Fenyramidol’s reported drug-drug interaction profiles?
Methodological Answer:
- Investigate context-dependent factors:
- Protein binding competition (e.g., albumin displacement assays) .
- CYP450 inhibition/induction studies using fluorogenic substrates (e.g., P450-Glo™) .
Data Presentation & Reproducibility
Q. What standards govern the reporting of (R)-Fenyramidol’s spectral and crystallographic data?
Methodological Answer:
Q. How to ensure reproducibility in (R)-Fenyramidol’s preclinical toxicity studies?
Methodological Answer:
- Adopt ARRIVE 2.0 guidelines for animal studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
